1-Isobutyl-1H-indole-3-carbaldehyde

Descripción general

Descripción

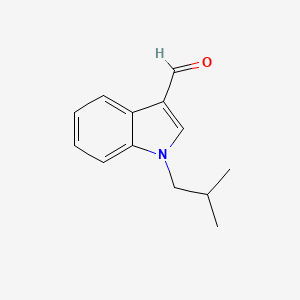

1-Isobutyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole ring substituted with an isobutyl group at the 1-position and an aldehyde group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Isobutyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 1-Isobutyl-1H-indole-3-carboxylic acid.

Reduction: 1-Isobutyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 1-Isobutyl-1H-indole-3-carbaldehyde are extensive, making it a focus of research in pharmacology. Key applications include:

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. They act by inhibiting tubulin polymerization, which is crucial for cancer cell division. Studies have demonstrated that certain indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers .

Anti-inflammatory Properties

Research indicates that compounds derived from indoles can modulate inflammatory responses. For instance, they may act as receptor agonists at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which plays a role in mucosal immunity and inflammation. This suggests potential applications in treating inflammatory diseases such as Crohn's disease and ulcerative colitis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on related indole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The synthesis of metal complexes with indole scaffolds has further enhanced their antimicrobial activity .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 1-Isobutyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the indole ring can interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound.

Comparación Con Compuestos Similares

1-Isobutyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

1-Methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an isobutyl group.

1-Phenyl-1H-indole-3-carbaldehyde: Contains a phenyl group at the 1-position.

1-Benzyl-1H-indole-3-carbaldehyde: Features a benzyl group at the 1-position.

Uniqueness: The presence of the isobutyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.

Actividad Biológica

1-Isobutyl-1H-indole-3-carbaldehyde is a notable compound within the indole family, recognized for its significant biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an indole derivative characterized by an isobutyl group at the 1-position and an aldehyde functional group at the 3-position. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interactions with various biomolecules, including enzymes and receptors. It acts as a precursor in multicomponent reactions (MCRs), facilitating the synthesis of biologically active compounds such as carbazole, triazole, and quinoline derivatives.

Key Mechanisms:

- Enzyme Interaction : The compound can modulate enzyme activity, influencing metabolic pathways and cellular functions.

- Receptor Agonism : It has been shown to act as an agonist at the aryl hydrocarbon receptor (AhR), particularly in intestinal immune cells, leading to increased production of interleukin-22 (IL-22) which plays a role in mucosal immunity .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 3.90 μg/mL .

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. Research indicates that derivatives of indole compounds can inhibit beta-amyloid aggregation, which is relevant in Alzheimer's disease pathophysiology .

Table 1: Biological Activity Overview

Notable Research Findings

- A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines, revealing that modifications in the indole structure significantly influenced their biological activity .

- Another investigation focused on the antiamyloidogenic properties of indole derivatives, highlighting their multitarget activity against amyloid aggregation and tau protein interactions, which are critical in neurodegenerative diseases .

Propiedades

IUPAC Name |

1-(2-methylpropyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPAEEAXXGSBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367808 | |

| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433254-46-7 | |

| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.